molecular formula C8H9Cl3FN B6334359 2-(2,4-Dichlorophenyl)-2-fluoroethanamine hydrochloride CAS No. 960053-41-2

2-(2,4-Dichlorophenyl)-2-fluoroethanamine hydrochloride

Cat. No.: B6334359
CAS No.: 960053-41-2
M. Wt: 244.5 g/mol
InChI Key: PBEKPQSMDQIZFJ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-fluoroethanamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a dichlorophenyl group and a fluoroethanamine moiety, making it a subject of interest in organic chemistry and pharmacology.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2-fluoroethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenyl)-2-fluoroethanamine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichlorophenyl)-2-fluoroethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoroethanamine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-2-fluoroethanamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2,4-Dichlorophenylhydrazine hydrochloride
  • 2,4-Dichlorobenzyl alcohol
  • 2,4-Dichlorophenoxyacetic acid

Comparison: Compared to these similar compounds, 2-(2,4-dichlorophenyl)-2-fluoroethanamine hydrochloride is unique due to the presence of the fluoroethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where such properties are desired .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-fluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2FN.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8H,4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEKPQSMDQIZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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